2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid
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Overview
Description
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-1,3-thiazole with a suitable benzoic acid derivative under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated thiazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorinated substituent may enhance the compound’s binding affinity to its target, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
138291-69-7 |
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Molecular Formula |
C12H9ClN2O3S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C12H9ClN2O3S/c13-12-15-6-7(19-12)5-14-10(16)8-3-1-2-4-9(8)11(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18) |
InChI Key |
ADZVPBSFWQMJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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